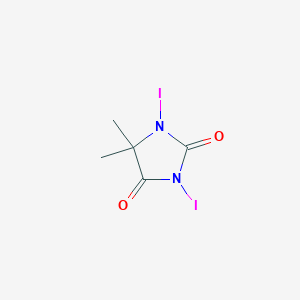

1,3-二碘-5,5-二甲基海因酮

描述

1,3-Diiodo-5,5-dimethylhydantoin (DIH) is a chemical reagent known for its utility in the iodination of various aromatic compounds. The reactivity of electrophilic iodine from DIH is influenced by the acidity of the medium, and it has been shown to be effective in organic solvents, successfully iodinating alkylbenzenes, aromatic amines, and phenyl ethers. The structure of the electrophilic iodine species generated from DIH in sulfuric acid has been a subject of discussion, indicating the complexity and versatility of this reagent in different chemical environments .

Synthesis Analysis

The synthesis of 1,3-diiodo-5,5-dimethylhydantoin is not directly described in the provided papers; however, there are insights into the synthesis of its bromo analogue, 1,3-dibromo-5,5-dimethylhydantoin (DBH). Various synthetic methods for DBH are described, including the use of sodium hydroxide, carbonate, and bicarbonate. The reaction pathways vary depending on the base used, which suggests that similar conditions could be adapted for the synthesis of DIH .

Molecular Structure Analysis

While the molecular structure of DIH is not explicitly analyzed in the provided papers, the structure of related compounds such as DBH and their interaction with other molecules is discussed. For example, the coordination behavior of 3-amino-5,5'-dimethylhydantoin with nickel and zinc ions has been studied, providing insights into the potential coordination chemistry of DIH with metal ions. DFT calculations and spectral characterization techniques such as UV-Vis and FTIR spectroscopy have been employed to understand these interactions .

Chemical Reactions Analysis

DIH is an efficient reagent for the iodination of aromatic compounds, with the reactivity of the iodine being controlled by the medium's acidity. Superelectrophilic iodine species are generated when DIH is dissolved in sulfuric acid, which readily reacts with electron-deficient arenes to form iodo derivatives in good yields . Similarly, DBH has been used as a catalyst in various synthesis reactions, such as the synthesis of xanthenes and dihydropyrimidinones, under solvent-free conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of DIH are not directly detailed in the provided papers. However, the properties of DBH, a closely related compound, suggest that DIH would also be stable and commercially available, with the ability to act as a catalyst or reagent under various conditions, including solvent-free and mild conditions. The efficiency of DBH in promoting reactions and its practicality in synthesis imply that DIH would share similar advantageous properties .

科学研究应用

芳香化合物的碘化反应

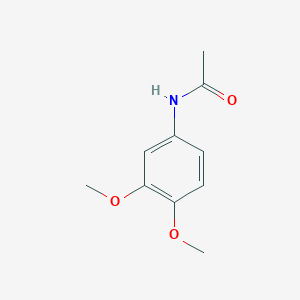

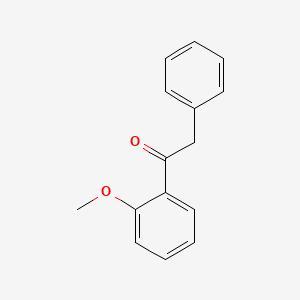

1,3-二碘-5,5-二甲基海因酮(DIH)已经证明在碘化各种芳香化合物中具有高效性。例如,当溶解在有机溶剂中时,它成功地对烷基苯、芳香胺和苯醚进行了碘化。DIH中的亲电性碘的反应性受介质的酸度影响,其超亲电性形式与电子亏缺的芳烃迅速反应,形成碘衍生物(Chaikovskii等,2007)。

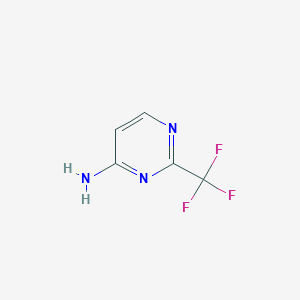

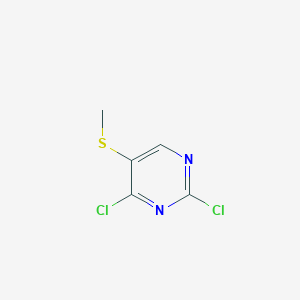

二硫化物催化的碘化反应

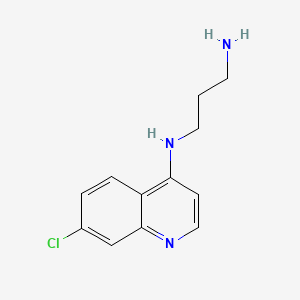

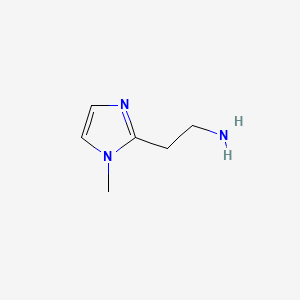

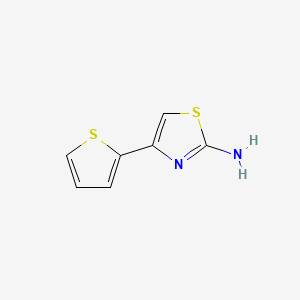

当由二硫化物催化时,DIH可作为对电子富集的芳香化合物进行亲电性碘化的有效试剂,在温和条件下。这种方法可应用于包括乙酰苯胺、苯甲醚、咪唑和吡唑衍生物在内的广泛化合物(Iida et al., 2019)。

促进糖基化反应

1,3-二溴-5,5-二甲基海因酮(DBDMH),DIH的一种变体,被认为是糖基化反应中形成糖苷键的高效活化剂。它已经显示在溶液中或固相自动糖基组装中与三氟甲磺酸或三甲基硅基三氟甲磺酸酯结合时,可以获得出色的产率(Xu et al., 2017)。

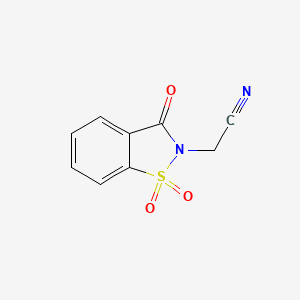

烷基苯的磺酰胺化反应

DIH还被用于对烷基苯中苄位进行α-磺酰胺化。这个过程涉及与对甲苯磺酰胺和DIH处理,产生α-对甲苯磺酰胺基)烷基苯,展示了这类转化的简单方法(Baba & Togo, 2010)。

尿唑烷的氧化反应

1,3-二氯-5,5-二甲基海因酮(DCH)和DBH,与DIH相关,已被证明是尿唑烷和双尿唑烷的氧化剂,在温和条件下将它们转化为三唑烯二酮,产率良好(Zolfigol et al., 2005)。

作用机制

Target of Action

1,3-Diiodo-5,5-dimethylhydantoin (DIH) primarily targets aromatic compounds and alkenes . It is particularly effective on electron-rich aromatic compounds .

Mode of Action

DIH acts as an iodinating agent , introducing iodine atoms into other molecules . In the presence of a disulfide catalyst, DIH is activated as a Lewis base, promoting the iodination reaction . The reactivity of electrophilic iodine is controlled by the acidity of the medium .

Biochemical Pathways

The primary biochemical pathway affected by DIH is the iodination of aromatic compounds and alkenes . This iodination can lead to various downstream effects, depending on the specific compounds involved. For example, DIH can be used for the preparation of nitriles from corresponding alcohols and amines via oxidative conversion .

Result of Action

The primary result of DIH’s action is the iodination of target molecules . This can lead to the formation of various iodinated derivatives, including iodoarenes and iodinated alkenes . The iodination is generally highly regioselective and provides high yields of isolated products .

Action Environment

The action of DIH is influenced by the acidity of the medium . Superelectrophilic iodine generated upon dissolution of DIH in sulfuric acid readily reacts with electron-deficient arenes . The reaction conditions, including temperature and the presence of catalysts, can also significantly impact the efficacy and selectivity of DIH’s action .

安全和危害

未来方向

属性

IUPAC Name |

1,3-diiodo-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6I2N2O2/c1-5(2)3(10)8(6)4(11)9(5)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZHCKRAHUPIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1I)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6I2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176865 | |

| Record name | Hydantoin, 1,3-diiodo-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2232-12-4 | |

| Record name | 1,3-Diiodo-5,5-dimethyl-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2232-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydantoin, 1,3-diiodo-5,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002232124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydantoin, 1,3-diiodo-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diiodo-5,5-dimethylhydantoin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84ML8GRH5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,3-Diiodo-5,5-dimethylhydantoin?

A1: The molecular formula of DIH is C5H6I2N2O2, and its molecular weight is 379.92 g/mol. []

Q2: How does DIH function as an electrophilic iodinating reagent?

A2: DIH acts as a source of electrophilic iodine. The iodine atoms in DIH are polarized due to the electron-withdrawing effect of the adjacent carbonyl groups and nitrogen atoms. This polarization makes the iodine atoms susceptible to nucleophilic attack by electron-rich aromatic rings or other nucleophiles. [, ]

Q3: Can you provide an example of a reaction mechanism involving DIH?

A3: In the iodination of aromatic compounds, DIH reacts with the aromatic ring in an electrophilic aromatic substitution reaction. The electron-rich aromatic ring attacks one of the iodine atoms in DIH, forming a sigma complex. Subsequent loss of a proton regenerates the aromaticity, resulting in the iodinated product. [, ]

Q4: What are some common applications of DIH in organic synthesis?

A4: DIH is widely employed for the iodination of various substrates, including:

- Aromatic compounds: DIH efficiently iodinates electron-rich aromatic compounds like anisoles and anilines. [, , ]

- Alkenes: DIH can convert alkenes into 1,2-dioxetanes in the presence of appropriate reaction conditions. [, ]

- Alkynes: DIH facilitates controlled mono- and di-iodofluorination of alkynes in conjunction with HF-based reagents. []

- Aldehydes: DIH enables the oxidative conversion of aldehydes into various heterocycles, including 2-oxazolines and 2-imidazolines. [, , ]

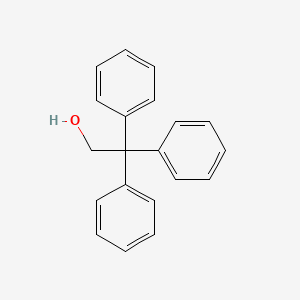

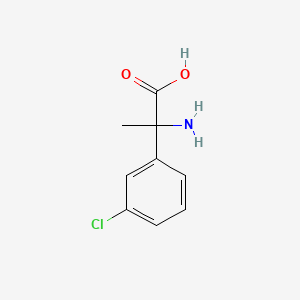

- Alcohols and Amines: DIH facilitates the oxidative transformation of primary alcohols and primary, secondary, and tertiary amines into corresponding nitriles in aqueous ammonia. [, , ]

Q5: Can disulfides catalyze reactions involving DIH?

A5: Yes, disulfides have been shown to catalyze the electrophilic iodination of electron-rich aromatic compounds using DIH. They act as Lewis bases, activating DIH by coordinating to one of the iodine atoms. []

Q6: Are there examples of metal-catalyzed reactions using DIH?

A6: Yes, silver salts like silver acetate (AgOAc) have been used with DIH for the decarboxylative fluorodiiodination of alkynoic acids to generate fluoroalkenes. [] Similarly, palladium catalysts have been employed with DIH for remote meta-C-H functionalization reactions. []

Q7: How does irradiation influence reactions with DIH?

A7: Irradiation can facilitate radical reactions involving DIH. For example, 3,4-dihydro-2,1-benzothiazine 2,2-dioxides and chroman derivatives can be prepared from sulfonamides and alcohols, respectively, using DIH under irradiation conditions. [, , ]

Q8: Can DIH be used for iododecarboxylation reactions?

A8: Yes, DIH is effective for iododecarboxylation reactions. For instance, paraconic acids and β-carboxyl-γ-butyrolactams can be converted to α,β-unsaturated γ-butyrolactones and γ-butyrolactams, respectively, via decarboxylative iodination using DIH. [, ]

Q9: What are the recommended storage conditions for DIH?

A9: DIH should be stored at -20°C, protected from light and moisture, to maintain its stability. []

Q10: Is DIH compatible with all solvents?

A10: DIH exhibits limited solubility in solvents like dichloromethane and is insoluble in petroleum ether. It shows good solubility in acetone, but this should be approached with caution as DIH reacts with acetone at elevated temperatures to form iodoacetone. []

Q11: What are the safety considerations for handling DIH?

A11: DIH is an oxidizer and should be handled with care. It is corrosive and toxic to aquatic life. Appropriate personal protective equipment, such as gloves and eye protection, should be worn when handling this reagent. Work should be conducted in a well-ventilated area to minimize exposure. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol](/img/structure/B1295558.png)

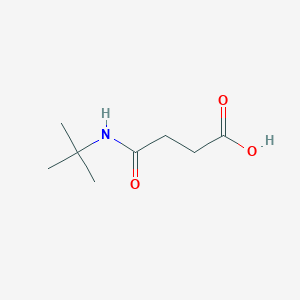

![4-[(Diphenylmethyl)amino]-4-oxobutanoic acid](/img/structure/B1295563.png)